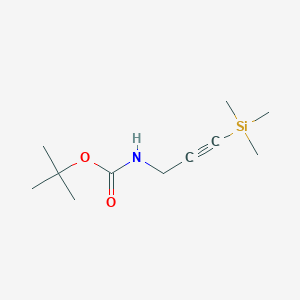![molecular formula C21H23NO B1660174 (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 72700-02-8](/img/structure/B1660174.png)
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a naphthalenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the naphthalenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the naphthalenone moiety can undergo redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[4-(Diethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione: This compound shares a similar structure but has an indene moiety instead of a naphthalenone.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, it contains the diethylamino group attached to a benzaldehyde structure.
Uniqueness
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the diethylamino group and the naphthalenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72700-02-8 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(2E)-2-[[4-(diethylamino)phenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H23NO/c1-3-22(4-2)19-13-9-16(10-14-19)15-18-12-11-17-7-5-6-8-20(17)21(18)23/h5-10,13-15H,3-4,11-12H2,1-2H3/b18-15+ |
InChI-Schlüssel |
RUPYBKQBTCRLEJ-OBGWFSINSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
| 72700-02-8 | |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
![N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660092.png)
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)

![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)



![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)


![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)
